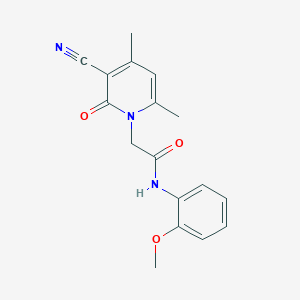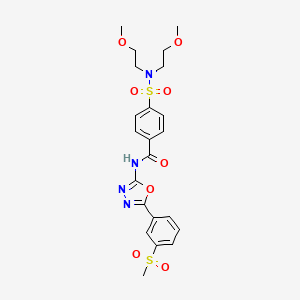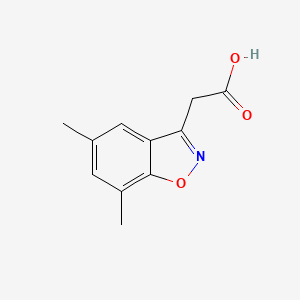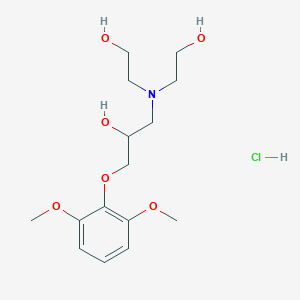![molecular formula C6H5ClN2O2S B2752078 [(6-Chloropyridazin-3-yl)sulfanyl]acetic acid CAS No. 69827-43-6](/img/structure/B2752078.png)
[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C6H5ClN2O2S . It is related to Sulfachlorpyridazine, a sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine .
Synthesis Analysis
The synthesis of compounds related to “this compound” has been reported in various studies. For instance, a class of pyridazine-based Iron (II), Nickel (II), and Copper (II) metal complexes were synthesized from the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C(C(O)=O)Sc1ccc(nn1)Cl . The molecular weight is 204.63 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 204.63, and its molecular formula is C6H5ClN2O2S .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Anticancer Activity
A study focused on synthesizing new series of derivatives related to pyridazinone, aiming to explore their potential antioxidant activity. These compounds were synthesized through various chemical reactions and evaluated for in-vitro antioxidant activity. Molecular docking studies suggested their possible anticancer applications (Mehvish & Kumar, 2022).
Molecular Docking and In Vitro Screening
Another research synthesized novel pyridine and fused pyridine derivatives starting from a specific pyridine-carbonitrile compound. These compounds underwent in silico molecular docking screenings against GlcN-6-P synthase, showing moderate to good binding energies. They exhibited antimicrobial and antioxidant activity, suggesting their utility in developing new therapeutic agents (Flefel et al., 2018).
Synthesis, Characterization, and Pharmacological Activity
A new series of Schiff and Mannich bases derivatives were synthesized from a specific benzothiazin-4-yl acetic acid derivative. These compounds were evaluated for their anti-inflammatory and analgesic activity, showing that some derivatives possessed activity comparable to standard drugs (Gowda et al., 2011).
Antituberculosis Activity of New Hydrazide Derivatives
Research into new hydrazide derivatives of imidazo[1,2‐a]pyridine evaluated their antituberculosis activity. These compounds demonstrated significant inhibition against Mycobacterium tuberculosis in vitro, highlighting their potential as new antimycobacterial agents (Kaplancıklı et al., 2008).
Synthesis of Nitrogen/Sulfur Heterocycles
A novel series of nitrogen and sulfur heterocyclic systems were synthesized by linking four distinct rings: indole; 1,2,4-triazole; pyridazine; and quinoxaline. This study showcases an innovative approach to creating heterocyclic compounds with potential for further pharmacological research (Boraei et al., 2020).
Wirkmechanismus
Target of Action
It’s known that this compound is used in the synthesis and studies of mesoionic compounds , which are a class of non-benzenoid aromatic compounds. These compounds have interesting pharmacological properties and are often used in medicinal chemistry .
Mode of Action
Given its use in the synthesis of mesoionic compounds , it can be inferred that it may interact with its targets through the formation of complex structures, potentially altering their function.
Result of Action
Given its use in the synthesis of mesoionic compounds , it can be inferred that it may have significant effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-(6-chloropyridazin-3-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2S/c7-4-1-2-5(9-8-4)12-3-6(10)11/h1-2H,3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLVRPFWYKHVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1SCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2751996.png)
![(Z)-3-((cyclopropylamino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2751998.png)

![1-[(2-Methoxyphenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2752002.png)


![3-[(4-Ethoxyphenoxy)methyl]benzoic acid](/img/structure/B2752006.png)

![2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2752008.png)
![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2752009.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2752012.png)

